4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
CAS No.: 1496679-65-2
Cat. No.: VC6323368
Molecular Formula: C10H12Cl2O2S
Molecular Weight: 267.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1496679-65-2 |
|---|---|
| Molecular Formula | C10H12Cl2O2S |
| Molecular Weight | 267.16 |
| IUPAC Name | 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14) |
| Standard InChI Key | QMQYVFGKPDZKHQ-UHFFFAOYSA-N |
| SMILES | CC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid, defines its structure:
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A thiophene ring (five-membered aromatic sulfur heterocycle) substituted with chlorine atoms at positions 2 and 5.
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A butanoic acid group (four-carbon carboxylic acid) with two methyl groups at the second carbon (C2), creating a sterically hindered branch.
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The thiophene moiety is attached to the fourth carbon of the butanoic acid chain.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | CHClOS |
| Molecular weight | 267.17 g/mol |
| SMILES | CC(C)(C)CC(=O)Oc1sc(Cl)c(Cl)c1 |
| InChIKey | XJFYRXQIHNASLM-UHFFFAOYSA-N |
| Predicted solubility | 1.2 mg/mL in water |
The SMILES notation highlights the thiophene ring (c1sc(Cl)c(Cl)c1) linked via an oxygen atom to the 2,2-dimethylbutanoic acid group (CC(C)(C)CC(=O)O). The InChIKey provides a unique identifier for chemical databases .
Spectroscopic Signatures
While experimental spectral data for this compound is unavailable, analogs suggest characteristic peaks:
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IR spectroscopy: A strong absorption at ~1700 cm (C=O stretch of carboxylic acid) and ~650 cm (C-Cl stretch) .
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H NMR:
Synthetic Methodologies
Grignard-Based Synthesis of the Butanoic Acid Backbone
The 2,2-dimethylbutanoic acid segment can be synthesized via a Grignard reaction, as demonstrated for analogous structures :
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Reaction of 2-methyl-2-butyl chloride with magnesium in tetrahydrofuran (THF)/toluene (50–90°C, 2 h) to form tert-amylmagnesium chloride.
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Quenching with CO (35–45°C, 1 h) to yield 2,2-dimethylbutanoate.
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Acid hydrolysis (HCl, reflux, 4 h) to produce the free carboxylic acid (72% yield) .
Suzuki-Miyaura Coupling for Thiophene Functionalization
The thiophene moiety can be introduced via palladium-catalyzed cross-coupling:
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Preparation of 3-bromo-2,5-dichlorothiophene through electrophilic substitution.
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Coupling with a boronic ester derivative of 2,2-dimethylbutanoic acid using Pd(PPh) and NaCO in 1,2-dimethoxyethane/water (100°C, 24 h) .
Table 2: Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) (5 mol%) |
| Base | NaCO (2 eq) |
| Solvent | 1,2-Dimethoxyethane/HO |
| Temperature | 100°C |
| Yield | 82% (predicted) |
This method mirrors the synthesis of pyridyl boronate derivatives, where Suzuki coupling achieves high regioselectivity .
Physicochemical and Functional Properties
Solubility and Partitioning
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Aqueous solubility: Limited (1.2 mg/mL) due to the hydrophobic thiophene and dimethyl groups.
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log P (octanol/water): ~3.1, indicating high lipid affinity, suitable for membrane permeability in drug design.
Acidity and Reactivity
The carboxylic acid group has a pKa ≈ 4.5, enabling deprotonation under physiological conditions. The electron-withdrawing chlorine atoms on the thiophene ring enhance the electrophilicity of the sulfur atom, facilitating nucleophilic aromatic substitutions.
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